molecular formula C25H30FNO2 B4066178 1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine

1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine

Cat. No. B4066178
M. Wt: 395.5 g/mol
InChI Key: XHUOVHUTIIWKRG-UHFFFAOYSA-N
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Description

1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adamantane, a rigid and stable hydrocarbon, and has been synthesized using various methods.

Scientific Research Applications

Arylation of Adamantanamines

Copper(I)-catalyzed arylation of adamantane-containing amines with various iodobenzenes has been studied, indicating that the yields of the N-arylation products depend on the amine structure, steric environment of the amino group, and the nature of the substituent in iodobenzene. This research highlights the synthetic flexibility and complexity of adamantane derivatives in chemical reactions (Averin et al., 2017).

Fluoroadamantane Acids and Amines

A practical route to novel bridgehead fluorinated adamantylamines and acids has been developed, assessing the impact of bridgehead fluorine substitution on solution- and solid-state properties. This work is essential for understanding the physicochemical parameters such as acidity (pKa) and lipophilicity (log P), which are crucial for the design of medicinal therapeutics (Jasys et al., 2000).

Diiron(III) Complexes for Hydroxylation of Alkanes

Research on diiron(III) complexes as functional models for methane monooxygenases, including their use in the selective hydroxylation of alkanes, provides insights into the catalytic potential of adamantane-based ligands in mimicking natural enzymatic processes (Sankaralingam & Palaniandavar, 2014).

Unusual Reactions of Adamantylmethylamines

Studies on the unusual reactions of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide offer insights into the synthetic pathways and potential for creating biologically active adamantane derivatives (Brel et al., 2015).

Electrochemical Degradation of Aromatic Amines

Investigations into the electrochemical oxidation of aromatic amines on boron-doped diamond electrodes highlight the degradation efficiency and potential environmental applications of adamantane derivatives in treating hazardous materials (Pacheco et al., 2011).

properties

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FNO2/c1-28-23-8-4-6-20(24(23)29-16-21-5-2-3-7-22(21)26)15-27-25-12-17-9-18(13-25)11-19(10-17)14-25/h2-8,17-19,27H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOVHUTIIWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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